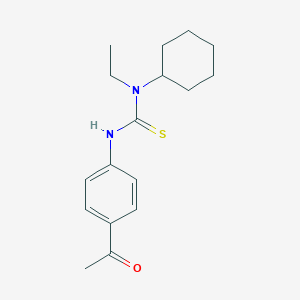
3-(4-Acetylphenyl)-1-cyclohexyl-1-ethylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Acetylphenyl)-1-cyclohexyl-1-ethylthiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a thiourea group attached to a 4-acetylphenyl ring, a cyclohexyl group, and an ethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)-1-cyclohexyl-1-ethylthiourea can be achieved through a multi-step process involving the reaction of 4-acetylphenyl isothiocyanate with cyclohexylamine and ethylamine. The reaction typically takes place in an organic solvent such as toluene or dichloromethane under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for efficient mixing and heat transfer, resulting in higher yields and purity of the final product. Additionally, the use of automated purification systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Acetylphenyl)-1-cyclohexyl-1-ethylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The carbonyl group in the 4-acetylphenyl ring can be reduced to form alcohol derivatives.
Substitution: The thiourea group can undergo nucleophilic substitution reactions to form different thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under controlled conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfonyl derivatives of this compound.
Reduction: Alcohol derivatives of the 4-acetylphenyl ring.
Substitution: Various thiourea derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Acetylphenyl)-1-cyclohexyl-1-ethylthiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thiourea derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Studied for its potential therapeutic applications, including anticancer, antibacterial, and antifungal activities.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(4-Acetylphenyl)-1-cyclohexyl-1-ethylthiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular membranes, affecting membrane stability and function. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Acetylphenyl)-3-hydroxy-2H-chromen-2-one: Known for its antimicrobial activity.
1-(4-Acetylphenyl)-3-alkylimidazolium salts: Studied for their enzyme inhibition properties.
Uniqueness
3-(4-Acetylphenyl)-1-cyclohexyl-1-ethylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexyl and ethyl groups in the thiourea structure enhances its stability and interaction with biological targets, making it a valuable compound for various scientific research applications.
Propriétés
IUPAC Name |
3-(4-acetylphenyl)-1-cyclohexyl-1-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c1-3-19(16-7-5-4-6-8-16)17(21)18-15-11-9-14(10-12-15)13(2)20/h9-12,16H,3-8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALYLOGYFZPBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=S)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
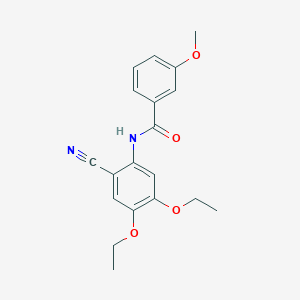
![N-({(2S,4S)-4-fluoro-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-2-yl}methyl)propanamide](/img/structure/B5526913.png)
![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5526926.png)
![2-[4-(PYRIDINE-4-CARBONYL)PIPERAZIN-1-YL]QUINOLINE](/img/structure/B5526930.png)

![3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5526946.png)
![(5E)-5-({2-[(3-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE](/img/structure/B5526957.png)
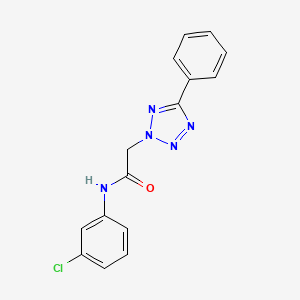
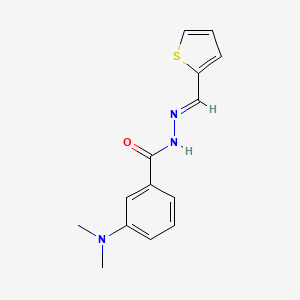
![N'-(4-bromobenzylidene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5526970.png)
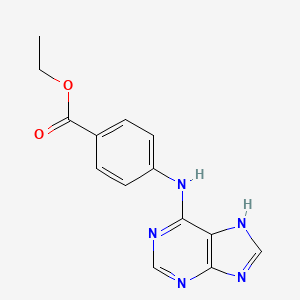
![N-[(E)-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5526993.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B5526997.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5527004.png)
